Amikacin hydrate
描述
Synthesis Analysis
Amikacin is synthesized by acetylating kanamycin A with an L(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. This modification renders amikacin resistant to most aminoglycoside-inactivating enzymes produced by resistant bacteria, enhancing its antibacterial activity against resistant strains without affecting its efficacy against sensitive organisms (Kawaguchi, 1976).
Molecular Structure Analysis
The molecular structure of amikacin features a long, extended conformation with three six-membered rings in chair conformations, connected by α-glycosidic linkages. Intramolecular hydrogen bonds involving the O5 hydroxyl group and the amide NH group help maintain the orientation between the rings, crucial for its biological activity (Bau & Tsyba, 1999).
Chemical Reactions and Properties
Amikacin interacts with the bacterial ribosomal RNA, specifically binding to the A site, which is crucial for protein synthesis. The presence of the L-haba group in amikacin increases its affinity for the bacterial ribosome, enhancing its antibacterial efficacy. This interaction disrupts protein synthesis, leading to bacterial death (Kondo et al., 2006).
Physical Properties Analysis
Vibrational spectroscopy studies, including Raman and IR spectroscopy combined with DFT calculations, have provided a comprehensive characterization of amikacin's vibrational features. These studies offer insights into the molecule's adsorption behavior on surfaces and its structural integrity, critical for its stability and activity (Balan, Pop, & Baia, 2019).
科学研究应用
Summary of the Application
Amikacin hydrate has been studied for its in vitro antimicrobial activity when used alone and in combination with rutin hydrate (RH) against 12 reference strains of Gram-positive and Gram-negative bacteria .
Methods of Application or Experimental Procedures
The antibacterial activity assay was evaluated in the concentration range of 2–2048 µg/mL. A serial microdilution method was used to determine the minimal inhibitory concentration (MIC) of the examined compound against reference strains .
Results or Outcomes
Rutin hydrate showed varying potential against the tested strains with MICs ranging from 128 to 1024 µg/mL. The combination of rutin hydrate and amikacin was more active against Gram-negative bacteria where four synergism and two additive interactions were noted. For four out of six Gram-positive isolates, an indifferent effect of rutin hydrate and amikacin was demonstrated, and for two strains, the tested combination had an additive effect .
2. Neutralizing the Action of AAC(6′)-Ib
Summary of the Application
Efforts are being made to find strategies to neutralize the action of AAC(6′)-Ib and extend the useful life of amikacin .
Methods of Application or Experimental Procedures
Small molecules as well as complexes ionophore-Zn+2 or Cu+2 were found to inhibit the acetylation reaction and induced phenotypic conversion to susceptibility in bacteria harboring the aac(6′)-Ib gene .
Results or Outcomes
The introduction of natural compounds such as rutin hydrate into treatment may increase the potential of amikacin by improving its pharmacokinetic and pharmacodynamic properties, which could lead to a reduction in the doses, and thus reduce side effects associated with its use .
3. Immune Cell Checkpoints Inhibitor
Summary of the Application
Amikacin hydrate has been studied for its potential as an inhibitor of immune cell checkpoints. This is particularly relevant in the context of immunotherapy, which is widely used to treat various cancers and other diseases .
Methods of Application or Experimental Procedures
High-throughput virtual screening of small-molecule inhibitors was applied against seven immune cell checkpoints. The binding efficacy of amikacin hydrate was evaluated based on docking, MM-GBSA scores, and ADME properties .
Results or Outcomes
Amikacin hydrate was found to bind efficiently to six different receptors present on the immune cells. This suggests that it could potentially activate human immune cells and thus may control the spread of human lifestyle or infectious diseases .
4. Neutralizing the Action of AAC(6′)-Ib
Summary of the Application
Efforts are being made to find strategies to neutralize the action of AAC(6′)-Ib and extend the useful life of amikacin .
Methods of Application or Experimental Procedures
Small molecules as well as complexes ionophore-Zn+2 or Cu+2 were found to inhibit the acetylation reaction and induced phenotypic conversion to susceptibility in bacteria harboring the aac(6′)-Ib gene .
Results or Outcomes
The introduction of natural compounds such as rutin hydrate into treatment may increase the potential of amikacin by improving its pharmacokinetic and pharmacodynamic properties, which could lead to a reduction in the doses, and thus reduce side effects associated with its use .
5. Treatment of Various Genetic Disorders and Meniere’s Disease
Summary of the Application
Amikacin hydrate has been used in modern medicine for the treatment of various genetic disorders and Meniere’s disease .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures vary depending on the genetic disorder or the specific case of Meniere’s disease .
Results or Outcomes
The outcomes also vary, but in general, amikacin hydrate has shown promise in managing these conditions .
6. Inhibitor of HIV Reproduction
Summary of the Application
Amikacin hydrate is being researched as an inhibitor of the reproduction of the Human Immunodeficiency Virus (HIV) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are part of ongoing research and are not fully established yet .
Results or Outcomes
While the results are still preliminary, there is potential for amikacin hydrate to be used in the management of HIV .
安全和危害
未来方向
There is ongoing research into the use of Amikacin hydrate in combination with other substances, such as rutin hydrate, for increased antimicrobial potential . The introduction of natural compounds into treatment may increase the potential of Amikacin by improving its pharmacokinetic and pharmacodynamic properties, which could lead to a reduction in the doses, and thus reduce side effects associated with its use .
属性
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOZYYWEZJFSS-XTHCGPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amikacin hydrate | |
CAS RN |
1257517-67-1 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。